Phyllanthusmin A

Description

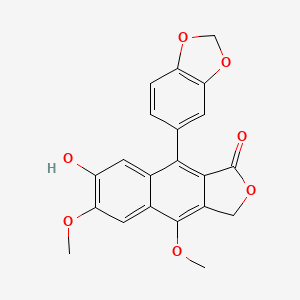

Structure

3D Structure

Properties

Molecular Formula |

C21H16O7 |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-7-hydroxy-4,6-dimethoxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C21H16O7/c1-24-16-7-12-11(6-14(16)22)18(10-3-4-15-17(5-10)28-9-27-15)19-13(20(12)25-2)8-26-21(19)23/h3-7,22H,8-9H2,1-2H3 |

InChI Key |

FVHSMRDKHFISMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC)O |

Synonyms |

phyllanthusmin A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Phyllanthusmin a

Advanced Extraction and Isolation Protocols for Phyllanthusmin A

Preparative Chromatographic Purification Strategies

Solid Phase Extraction (SPE) in Compound Enrichment

Solid Phase Extraction (SPE) serves as a critical preparatory technique to isolate and enrich this compound from the initial crude plant extract. mdpi.commdpi.com This method separates compounds based on their physical and chemical properties as they pass through a solid adsorbent. mdpi.com The advantages of SPE include its simplicity, selectivity, and high enrichment factors. mdpi.com

In a typical procedure, the crude extract is dissolved and passed through an SPE cartridge, often containing a C18 reversed-phase sorbent. This stationary phase retains compounds of medium polarity like this compound, while other components are washed away using a series of solvents. This step effectively reduces the complexity of the mixture and concentrates the target compound, which is essential for the success of subsequent high-resolution purification steps. mdpi.comresearchgate.net The integration of SPE with other techniques, such as Nuclear Magnetic Resonance (SPE-NMR), can further streamline the identification process. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Following initial enrichment, High-Performance Liquid Chromatography (HPLC) is employed for the final purification of this compound and to assess its purity with high precision. moravek.comsepscience.com HPLC is a powerful tool that separates components in a liquid sample by passing them through a column packed with a stationary phase. moravek.com Its high resolution makes it ideal for separating structurally similar lignans (B1203133). mdpi.com

For the isolation of this compound, a semi-preparative reversed-phase HPLC system is often used, typically with a C18 column. mdpi.com The separation is achieved using a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and water containing a small amount of an acid, such as formic acid, to ensure sharp, well-defined peaks. mdpi.com The purity of the isolated this compound is confirmed when the analysis shows a single, distinct peak in the chromatogram. chromatographyonline.com The purity level is often quantified by comparing the area of the target peak to the total area of all peaks. chromatographyonline.com

Spectroscopic Characterization Methods in Natural Product Chemistry

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the detailed structural elucidation of organic molecules like this compound. mdpi.comcas.czlibretexts.org It provides comprehensive information about the carbon-hydrogen framework of the molecule. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular puzzle.

1D NMR (¹ H and ¹³ C): ¹H NMR identifies the different types of protons and their immediate electronic environment, while ¹³C NMR reveals the number and types of carbon atoms. mdpi.com

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) shows which protons are coupled to each other, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range connections between protons and carbons, which is vital for assembling the complete structure. mdpi.com A Rotating-frame Overhauser Spectroscopy (ROESY) experiment can also be used to determine the relative configuration of the molecule. mdpi.comnih.gov

By analyzing the data from these experiments, scientists can assign the precise structure of this compound. mdpi.commdpi.com

Table 1: Representative NMR Spectroscopic Data for Lignans This table illustrates the type of data obtained from NMR spectroscopy for structural assignment. Specific values for this compound depend on experimental conditions.

| Data Type | Information Provided |

|---|---|

| ¹H NMR | Chemical Shift (δ), Integration, Multiplicity (e.g., singlet, doublet) |

| ¹³C NMR | Chemical Shift (δ) |

| COSY | Correlation between coupled protons (¹H-¹H) |

| HSQC | Correlation between protons and their directly bonded carbons (¹H-¹³C) |

| HMBC | Correlation between protons and carbons over 2-3 bonds (¹H-¹³C) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the exact molecular weight and deduce the molecular formula of this compound. mdpi.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. researchgate.net This precision allows for the calculation of the elemental composition. For instance, the molecular formula for Phyllanthusmin C, a related compound, was confirmed through HRMS. mdpi.com The fragmentation pattern observed in the mass spectrum provides additional clues that help to confirm the proposed structure by showing how the molecule breaks apart. nih.gov

Synthetic Chemistry of Phyllanthusmin a and Its Analogues

Total Synthesis Approaches to the Phyllanthusmin A Core Structure

Total synthesis efforts for arylnaphthalene lignans (B1203133), including the core structure of this compound, typically aim to construct the complex naphthalene (B1677914) lactone system. While direct total synthesis of this compound is less commonly reported compared to its aglycone, diphyllin (B1215706), or other glycosylated phyllanthusmins, the methodologies developed for closely related arylnaphthalene lignans are highly relevant.

One widely utilized strategy for the arylnaphthalene core involves the Hauser-Kraus annulation, followed by Suzuki-Miyaura cross-coupling reactions. This approach has been successfully applied to synthesize various arylnaphthalene derivative lignans, including diphyllin and justicidin A mdpi.comresearchgate.net. Another general and flexible strategy for natural arylnaphthalene lactone lignans (NALLs) employs an aryl-alkyl Suzuki cross-coupling to introduce a dioxinone unit, followed by a cation-induced cyclization to form the aryl dihydronaphthalene, and finally, base-mediated oxidative aromatization to establish the arylnaphthalene core frontiersin.orgnih.govfrontiersin.org. Intramolecular Diels-Alder reactions have also been explored as a route to arylnaphthalene lactones nuph.edu.uarsc.org.

Key Precursors and Reaction Intermediates in Lignan (B3055560) Synthesis

The synthesis of the diphyllin core, which serves as the aglycone for many phyllanthusmins, often commences from readily available starting materials. A common route involves the use of 3,4-dimethoxybenzaldehyde (B141060) and piperonal (B3395001) osu.edu.

Key precursors and intermediates in the synthesis of arylnaphthalene lignans include:

3,4-dimethoxybenzaldehyde : A common starting material, often subjected to bromination and subsequent reactions osu.edunih.gov.

Piperonal : Another crucial aromatic aldehyde used in the construction of the lignan scaffold osu.edu.

Cyanophthalides and γ-crotonolactone : Used in Hauser-Kraus annulation strategies to build the naphthalene core mdpi.comresearchgate.net.

Diester intermediates : Formed via Diels-Alder reactions, these are then typically reduced to yield the lactone ring of the lignan osu.edunih.gov.

Biphenyl compounds : Generated through Suzuki-Miyaura coupling reactions, these serve as precursors for subsequent cyclization mdpi.com.

Pinacolyl borates and alkyl bromides : Essential coupling partners in aryl-alkyl Suzuki cross-coupling reactions for introducing specific units frontiersin.orgnih.govfrontiersin.org.

Vinyl cation intermediates : Proposed in gold-catalyzed cyclization reactions for constructing the arylnaphthalene lignan scaffold frontiersin.org.

Stereoselective Synthetic Methodologies

Achieving stereocontrol is paramount in the synthesis of lignans, as their biological activities are often highly dependent on their absolute configuration. Several stereoselective approaches have been developed for arylnaphthalene lignans:

Asymmetric Michael-Michael-aldol cascade : This organocatalytic approach has been successfully applied in the enantioselective total synthesis of lignans like (+)-galbulin mdpi.com.

Stereoselective aza-Claisen rearrangement : This strategy has proven effective for the asymmetric synthesis of various lignans, including (+)-galbelgin, (−)-cyclogalgravin, and (−)-pycnanthulignenes A and B mdpi.com.

Intramolecular Diels-Alder reactions : These reactions are known for their high stereoselectivity and have been employed in the synthesis of podophyllotoxin (B1678966) and its analogues nuph.edu.ua.

Tandem conjugate addition to chiral butenolides : This method allows for the asymmetric synthesis of dibenzylbutyrolactones and aryltetralin lignan lactones nuph.edu.ua.

Bioinspired desymmetric transannular Friedel-Crafts cyclization : This mild and asymmetric synthetic route has been developed for compounds like (−)-gymnothelignan L, following a Suzuki-Miyaura coupling mdpi.com.

Alkyne addition routes : In some cases, these routes have demonstrated the desired stereoselectivity in the construction of related natural products bham.ac.uk.

Challenges and Innovations in Synthetic Routes to Arylnaphthalene Lignans

The synthesis of arylnaphthalene lignans, including the this compound core, is not without its challenges, primarily due to the complexity of the molecular architecture and the sensitivity of certain intermediates.

Challenges:

Alkylating/Diels-Alder sequence : This sequence can be problematic due to the high water sensitivity of the halogen-metal exchange reaction and the inherent instability of the alcohol intermediate formed after aldehyde addition osu.edu. Anhydrous conditions are crucial for these reactions osu.edu.

Thermosensitive and base-sensitive units : Suzuki cross-coupling reactions involving alkyl bromides can be challenging when the substrate contains thermosensitive and base-sensitive dioxinone units frontiersin.orgnih.gov.

Regioselectivity : Achieving precise regioselectivity, especially for the placement of substituents on the naphthalene core, can be a significant issue in the synthesis of certain arylnaphthalene lignans frontiersin.org.

Innovations:

Hauser-Kraus annulation and Suzuki-Miyaura cross-coupling : These combined strategies provide a robust and versatile route to the arylnaphthalene core mdpi.comresearchgate.net.

General aryl-alkyl Suzuki cross-coupling strategy : This approach, coupled with cation-induced cyclization and oxidative aromatization, offers a flexible pathway to various NALLs frontiersin.orgnih.govfrontiersin.org.

Transition metal-mediated annulation : Gold-catalyzed cyclization and palladium-promoted cocyclization reactions have emerged as powerful tools for constructing the aromatic ring system frontiersin.org.

Bioinspired cyclizations : Leveraging biosynthetic pathways to guide synthetic design, such as desymmetric transannular Friedel-Crafts cyclization, has led to efficient asymmetric routes mdpi.com.

Semi-Synthetic Derivatization Strategies for Phyllanthusmin Analogues

This compound itself lacks a glycosidic linkage, distinguishing it from other phyllanthusmins (B-E) which are diphyllin glycosides osu.edunih.gov. However, semi-synthetic strategies are extensively employed to create analogues of the phyllanthusmin class, often starting from the aglycone diphyllin osu.edunih.govnih.gov. This approach allows for systematic modification of specific parts of the molecule to explore structure-activity relationships (SAR) nih.gov.

Glycosidic Moiety Modifications and Their Influence on Biological Activity

Modifications to the glycosidic moiety are a primary focus in the semi-synthesis of phyllanthusmin analogues, particularly for those that are glycosides of diphyllin.

Research Findings on Glycosidic Modifications:

Potency Enhancement : Diphyllin glycosides, such as phyllanthusmins B-E and D11, have demonstrated more potent in vitro activity against cancer cell lines compared to their aglycone, diphyllin osu.edunih.gov.

Substitution Pattern Importance : Substituted (e.g., acetylated or methylated) hydroxyl groups on the sugar moieties generally lead to more potent biological activity than unsubstituted alcohols osu.edunih.gov. For instance, 2"-acetyl-phyllanthusmin D exhibited potent activity (IC₅₀ = 0.11 µM against HT-29 cells) nih.gov.

Sugar Type and Size : While various monosaccharide-containing diphyllin glycosides are well-tolerated, certain disaccharide moieties may be too sterically demanding, leading to a loss in activity nih.gov. Compounds possessing a C5-hydroxymethyl group on the sugar (e.g., glucosylpyranoside and galactosylpyranoside analogues) showed increased potency compared to those lacking this substituent (e.g., xylosylpyranoside and arabinosylpyranoside analogues) nih.gov.

Specific Analogues : PHY34, a modified galactose moiety, has been identified as a highly promising lead compound, exhibiting nanomolar potency against ovarian cancer cell lines (e.g., IC₅₀ values of 4.2 nM against OVCAR-3 and 4.0 nM against OVCAR-8 cells) osu.edunih.gov.

Table 1: Influence of Glycosidic Moiety Modifications on Biological Activity (HT-29 Cells)

| Compound Type | Glycosidic Moiety | Substitution on Sugar Hydroxyls | Representative IC₅₀ (µM) [HT-29 cells] | Reference |

| Aglycone | Diphyllin | N/A | Active (value not specified, but less potent than glycosides) | osu.edunih.gov |

| Glycoside | Phyllanthusmin D | α-L-arabinose (unsubstituted) | 0.17 | nih.govacs.org |

| Glycoside | 2"-acetyl-phyllanthusmin D | α-L-arabinose (acetylated) | 0.11 | nih.gov |

| Glycoside | Glucosylpyranoside analogue | Acetylated | 0.05 - 2.0 (range for acetylated analogues) | nih.gov |

| Glycoside | Galactosylpyranoside analogue | Acetylated | 0.05 - 2.0 (range for acetylated analogues) | nih.gov |

| Glycoside | Xylosylpyranoside analogue | Acetylated | 0.05 - 2.0 (range for acetylated analogues) | nih.gov |

| Glycoside | Arabinosylpyranoside analogue | Acetylated | 0.05 - 2.0 (range for acetylated analogues) | nih.gov |

| Glycoside | Lactose analogue | Acetylated | Significant loss in activity | nih.gov |

| Glycoside | PHY34 | Modified galactose | 0.0042 (4.2 nM) [OVCAR-3] | osu.edunih.gov |

Note: IC₅₀ values are approximate and may vary depending on specific assay conditions and cell lines. The range for acetylated analogues indicates that individual compounds within this group showed varying potencies.

Functionalization of Aromatic Rings (e.g., D-Ring Substitutions)

While glycosidic modifications are a primary focus, the functionalization of the aromatic rings, particularly the D-ring, also represents a strategy for derivatization and SAR exploration.

Research Findings on Aromatic Ring Functionalization:

D-Ring Variation : The substituents on the D-ring of diphyllin (and thus phyllanthusmin analogues) can be effectively varied by replacing piperonal with other appropriately substituted aromatic aldehydes during the synthesis of the diphyllin core osu.edu.

Impact on Activity : this compound, which differs from diphyllin by lacking a methyl group at the C4 position and a glycosidic linkage, was found to be inactive. This suggests that the methoxy (B1213986) groups at C-4 and C-5, and the hydroxyl group at C-7 (in the aglycone), are crucial for the cytotoxicity observed in diphyllin acs.org. This highlights the importance of the specific substitution pattern on the aromatic rings for biological activity.

General Methodologies : General methods for the selective functionalization of preformed aromatic rings include selective halogenation (e.g., ortho-chlorination of phenols) and transition-metal-mediated cross-coupling reactions (e.g., Pd-mediated Heck coupling) organic-chemistry.org. Innovations such as gold catalysts for direct alkylation of aromatic rings without rearrangement have also been developed organic-chemistry.org.

Nitrogen-containing derivatives : Semi-synthetic approaches have explored the introduction of nitrogen-containing groups, such as amino substitutions at the 4-position of diphyllin, which can lead to varied potency and improved properties like metabolic stability and aqueous solubility researchgate.net.

Lactone Ring Modifications and Their Synthetic Feasibility

The C-ring lactone within the phyllanthusmin structure is recognized as an important component of its pharmacophore. wikipedia.orguni.lu Research has consistently demonstrated the necessity of both the presence and specific positioning of this lactone ring for biological activity. wikipedia.orguni.lu

Generation of Novel Hybrid Structures

Inspired by the potent activities of natural phyllanthusmins, significant efforts have been directed towards designing and synthesizing novel hybrid structures to enhance their therapeutic potential. cenmed.comamericanelements.com This derivatization strategy primarily focuses on optimizing the glycone portion of the molecules through the introduction of diverse functionalized carbohydrate scaffolds onto the diphyllin core. americanelements.com

Key examples of such synthetic analogues include PHY25 and PHY30, each incorporating distinct chemical moieties identified as important pharmacophores. americanelements.com Further advancement led to the design and synthesis of PHY34, a hybrid compound that combines the crucial pharmacophores from both PHY25 and PHY30. americanelements.com PHY34 has emerged as a highly potent analogue, demonstrating nanomolar potency and substantial antitumor efficacy in in vivo models. cenmed.comamericanelements.com Its mechanism of action involves inhibiting late-stage autophagy. cenmed.comamericanelements.com

The iterative process of medicinal chemistry optimization has resulted in the generation of over 75 synthetic analogues within the "PHY" series, showcasing the extensive exploration of this chemical scaffold. The potency of these compounds is illustrated by the half-maximal inhibitory concentration (IC50) values observed in various cancer cell lines.

Table 1: Potency of Phyllanthusmin Analogues (PHY Series) in Ovarian Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| PHY34 | OVCAR-3 | 4.2 | |

| PHY34 | OVCAR-8 | 4.0 |

Structure Activity Relationship Sar Investigations of Phyllanthusmin a Derivatives

Elucidation of Structural Determinants for Potency in Cellular Systems

Investigations into the structural determinants for the cellular potency of phyllanthusmin derivatives have highlighted the significant contributions of both the glycone and aglycone portions of the molecule, as well as specific functional groups.

The glycosidic sugar moiety has been identified as a critically important component for the antiproliferative activity of the phyllanthusmin class nih.govnih.gov. Comparative studies have consistently shown that diphyllin (B1215706) glycosides, including phyllanthusmins B-E, tuberculatin, and D11, exhibit superior in vitro activity compared to their aglycone, diphyllin nih.gov.

Functionalization of the carbohydrate hydroxyl groups significantly enhances potency. Specifically, acetylated and methylated analogues have demonstrated increased potency relative to those with unsubstituted sugar moieties nih.govmdpi.comresearchgate.net. For instance, in HT-29 colon carcinoma cells, compounds possessing a C5-hydroxymethyl group, such as glucosylpyranoside 8a and galactosylpyranoside 9a, showed improved potency over analogues lacking this substituent, like xylosylpyranoside 7a and arabinosylpyranoside 6a nih.gov. Further analysis revealed that an equatorial C4'-OH on the sugar is more favorable than an axial orientation, and the presence of a suitable cyclic lipophilic group at the C4' and C6' positions of the sugar can further augment anticancer activity nih.gov. The α-L-arabinose unit at C-7 has also been noted to play a crucial role in mediating cytotoxicity towards HT-29 cells, proving more active than a β-D-glucose unit researchgate.net.

The aglycone core, particularly diphyllin, forms the structural foundation for many phyllanthusmins. Phyllanthusmin A, distinct from diphyllin, lacks a methyl group at the C4 position . Notably, while diphyllin itself exhibits cytotoxic activity, this compound was found to be inactive (IC50 >10 µM) in certain assays, suggesting that the C-4 and C-5 methoxy (B1213986) groups and the C-7 hydroxyl group are essential for diphyllin's cytotoxic properties researchgate.net. This underscores the critical role of specific substitutions on the aglycone core. Investigations have also indicated the importance of substituents on the A and D rings of these compounds for their activity researchgate.net.

The C-ring lactone moiety within the aglycone has been established as an important part of the pharmacophore for the phyllanthusmin class nih.govmdpi.com. Studies involving modifications to this group have demonstrated its significance:

Ring-opened analogues exhibited a substantial reduction in potency nih.gov.

The removal of the carbonyl moiety also led to decreased activity nih.gov.

The necessity for both the presence and precise position of the C-ring lactone has been confirmed through experiments involving the reduction and selective re-oxidation of the lactone ring mdpi.com.

Interestingly, in some synthetic endeavors, an unexpected regioselective oxidation resulting in the transposition of the lactone carbonyl to form a C-ring type-I lactone was observed, highlighting the sensitivity of this region to chemical modifications nih.gov.

Significance of the Aglycone Core and its Substituents

Comparative SAR Studies Across Different Biological Activities

SAR trends for phyllanthusmin derivatives have shown relative consistency across HT-29 and MDA-MB-435 cell lines. However, the MDA-MB-231 cell line demonstrated lower susceptibility to this series of compounds nih.gov. While OVCAR3 ovarian cancer cells generally mirrored the SAR trends observed in HT-29 and MDA-MB-435, certain analogues presented as notable outliers. For example, compounds 7c and 8a, which displayed exceptional potency in HT-29 cells (IC50 values of 0.018 µM and 0.040 µM, respectively), showed a significant decrease in potency (over 400-fold) against OVCAR3 cells (IC50 values of 8.0 µM and >10 µM, respectively) nih.gov.

Phyllanthusmin D, a natural isolate, exhibited potent antiproliferative activity against HT-29 colon carcinoma cells with an IC50 value of 0.17 µM nih.govresearchgate.net. A highly potent synthetic analogue, PHY34, demonstrated remarkable activity in high-grade serous ovarian cancer (HGSOC) cell lines in vitro, with IC50 values of 4.2 nM against OVCAR-3 and 4.0 nM against OVCAR-8 cells. Furthermore, PHY34 effectively reduced tumor burden in a murine xenograft model plantaedb.comnih.gov. Mechanistic investigations suggest that PHY34 exerts its cytotoxic effects by inhibiting late-stage autophagy, which subsequently leads to apoptotic cell death nih.gov. It is important to note that, despite previous reports for structurally similar compounds, DNA topoisomerase IIα activity does not appear to be a significant contributor to the antiproliferative effects of this class of compounds nih.govmdpi.comnih.gov.

Here's a summary of selected antiproliferative activities:

| Compound | Cell Line | IC50 (µM) | Citation |

| Phyllanthusmin D | HT-29 | 0.17 | nih.govresearchgate.net |

| 7-O-[(2,3,4-tri-O-acetyl)-α-L-arabinopyranosyl)]diphyllin (Compound 7) | HT-29 | 0.11 | researchgate.net |

| Glucosylpyranoside 8a | HT-29 | 0.040 | nih.gov |

| Galactosylpyranoside 9a | HT-29 | 0.018 | nih.gov |

| Xylosylpyranoside 7a | HT-29 | >2.0 | nih.gov |

| Arabinosylpyranoside 6a | HT-29 | 0.05 | nih.gov |

| PHY34 | OVCAR-3 | 0.0042 | nih.gov |

| PHY34 | OVCAR-8 | 0.0040 | |

| Phyllanthusmin C | HL-60 | 9.2 ± 0.2 | |

| Phyllanthusmin C | MCF-7 | 19.2 ± 1.7 | |

| Phyllanthusmin C | SW480 | 20.5 ± 0.9 | |

| Diphyllin | HT-29 | 7.6 | researchgate.net |

| This compound | HT-29 | >10 | researchgate.net |

Computational Approaches to SAR Modeling for this compound

Computational approaches play an increasingly vital role in modern drug discovery and SAR modeling, offering insights into molecular interactions and guiding the design of novel compounds. While specific detailed computational SAR modeling for this compound is not extensively detailed in the provided literature, the broader application of computational methods in understanding the SAR of complex natural products is recognized. Computational modeling has been instrumental in guiding the design of novel modulators in related fields. Furthermore, the determination of absolute stereochemistry for certain natural products has been achieved through a combination of spectroscopic, X-ray crystallography, and computational methods, underscoring the utility of these techniques in structural elucidation relevant to SAR. These methods can provide a deeper understanding of receptor-ligand interactions and inform targeted drug discovery efforts.

Mechanistic Elucidation of Biological Activities

Cellular Pathway Modulation by Phyllanthusmin A and Analogues

Phyllanthusmins act as late-stage autophagy inhibitors, a process crucial for the survival of cancer cells which often rely on autophagy to recycle cellular components for energy and growth. nih.govjci.org This inhibition disrupts the cell's ability to cope with stress, ultimately leading to cell death. nih.gov

A key aspect of the late-stage autophagy inhibition by phyllanthusmin analogues like PHY34 is the disruption of lysosomal function. nih.govaacrjournals.org Lysosomes are acidic organelles essential for the final breakdown of cellular waste in the autophagic process. nih.gov Compounds with a diphyllin (B1215706) core, similar to phyllanthusmins, have been described as V-ATPase inhibitors, which can impact lysosomal acidification. nih.gov Studies have shown that PHY34 reduces the number and acidity of lysosomes. nih.gov Treatment with PHY34, similar to the known late-stage autophagy inhibitor Bafilomycin A1, leads to a dramatic reduction in lysosomal staining, indicating a decrease in lysosomal acidification. nih.gov This disruption prevents the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of cellular contents would normally occur. nih.gov

The inhibition of late-stage autophagy by phyllanthusmin analogues is further evidenced by their effect on autophagic flux markers, such as Microtubule-associated protein 1A/1B-light chain 3B (LC3B). nih.gov During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). biocompare.com An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in the later stages of the pathway. nih.gov

Studies with PHY34 showed an increase in both the number of LC3B puncta (autophagosomes) and the levels of LC3B-II. nih.gov To distinguish between autophagy induction and late-stage inhibition, autophagic flux assays are performed. nih.gov These assays utilize a tandem fluorescent-tagged LC3B (mCherry-eGFP-LC3B). nih.govbmbreports.org The eGFP signal is sensitive to the acidic environment of the lysosome, while the mCherry signal is more stable. nih.govbmbreports.org An accumulation of autophagosomes (yellow puncta, eGFP+/mCherry+) relative to autolysosomes (red puncta, eGFP-/mCherry+) is indicative of a late-stage inhibitor. nih.gov Treatment with PHY34 resulted in such an accumulation, confirming its role as a late-stage inhibitor of autophagy by blocking the final breakdown of autolysosomes. nih.gov This increase in LC3B-II was observed to precede the induction of apoptosis. nih.gov

Table 1: Effect of Phyllanthusmin Analogue PHY34 on Autophagy Markers

| Marker | Observation with PHY34 Treatment | Implication |

| Lysosomal Acidity | Decreased | Disruption of lysosomal function. nih.gov |

| LC3B Puncta | Increased | Accumulation of autophagosomes. nih.gov |

| LC3B-II Levels | Increased | Blockage of autophagic degradation. nih.gov |

| Autophagic Flux | Accumulation of autophagosomes over autolysosomes | Late-stage autophagy inhibition. nih.gov |

The cytotoxic activity of this compound analogues is significantly mediated through the activation of apoptosis, or programmed cell death. nih.govaacrjournals.orgnih.gov This process is intricately linked to the inhibition of autophagy; studies suggest that the inhibition of autophagy by compounds like PHY34 is a prerequisite for the induction of apoptosis. nih.govaacrjournals.orguic.edu When the pro-survival autophagy pathway is blocked, the cell is pushed towards apoptotic cell death.

The induction of apoptosis by phyllanthusmin analogues involves the activation of key pro-apoptotic genes. The extrinsic pathway of apoptosis is initiated by the activation of initiator caspases such as Caspase-8 (CASP8). plos.org This leads to the activation of executioner caspases like Caspase-3 (CASP3), which are responsible for the degradation of cellular components and the execution of cell death. plos.orgplos.org

Furthermore, the process involves BH3-only proteins, which are crucial regulators of apoptosis. mdpi.com PUMA (p53 upregulated modulator of apoptosis) and NOXA are potent inducers of apoptosis. mdpi.comembopress.org They function by inhibiting anti-apoptotic proteins, which in turn allows for the activation of proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, a key event in the intrinsic apoptotic pathway. mdpi.comoncotarget.com Research indicates that the activation of these pro-apoptotic genes is a critical component of the mechanism by which phyllanthusmin analogues induce cell death in cancer cells.

Table 2: Pro-Apoptotic Genes Modulated by Apoptosis Inducers

| Gene | Protein Function | Role in Apoptosis |

| PUMA | BH3-only protein | Induces apoptosis by inhibiting anti-apoptotic Bcl-2 family members. mdpi.comembopress.org |

| NOXA | BH3-only protein | Activates apoptosis by inhibiting anti-apoptotic proteins like Mcl-1. mdpi.com |

| CASP3 | Executioner caspase | Degrades cellular components, leading to cell death. plos.orgplos.org |

| CASP8 | Initiator caspase | Activates executioner caspases in the extrinsic pathway. plos.orgoncotarget.com |

In addition to inducing autophagy inhibition and apoptosis, phyllanthusmin analogues have been shown to interfere with cell cycle progression. uic.edu Treatment with PHY34 has been associated with cell cycle arrest. uic.edu This effect is consistent with the inhibition of the cellular apoptosis susceptibility (CAS) protein, also known as CSE1L, which has been identified as a potential molecular target of PHY34. uic.edu The inhibition of this essential protein, which is highly expressed in cancer cells, leads to disruptions in nucleocytoplasmic transport and can precipitate cell cycle arrest. uic.edu This interference with the cell's ability to proliferate further contributes to the anti-cancer effects of these compounds.

Disruption of Lysosomal Function

Apoptotic Pathway Activation and Induction of Cell Death

Molecular Target Identification and Validation

Research into the phyllanthusmin class of compounds, particularly the potent synthetic analogue PHY34, has moved beyond initial observations of cytotoxicity to pinpoint specific molecular interactions. Through advanced techniques such as mass spectrometry-based chemoproteomics, photoaffinity labeling, and pulldown assays, key protein targets have been identified, shedding light on the compound's mode of action. uic.eduresearchgate.netresearchgate.net

The enzymatic inhibition profile of phyllanthusmins reveals a specific and targeted mechanism that distinguishes them from other structurally similar lignans (B1203133).

Compounds with a diphyllin core, the structural foundation of phyllanthusmins, have been described as inhibitors of Vacuolar (V)-ATPase, an ATP-driven proton pump crucial for acidifying intracellular compartments like lysosomes. aacrjournals.orgnih.govresearchgate.net The inhibition of this enzyme disrupts late-stage autophagy, a cellular recycling process, which subsequently leads to apoptosis in cancer cells. nih.govdigitellinc.com

Mechanistic studies have demonstrated that the phyllanthusmin analogue PHY34 specifically targets the ATP6V0A2 (V0A2) subunit of the V-ATPase complex. digitellinc.commdpi.comnih.gov This specificity was confirmed in studies where cells with a wild-type V0A2 subunit were sensitive to the compound, while cells with a mutated V0A2 subunit exhibited resistance. researchgate.net The interaction with the V0A2 subunit distinguishes the action of phyllanthusmins from other well-known V-ATPase inhibitors that target different subunits, highlighting a unique mode of engagement with this critical enzyme complex. digitellinc.com

Table 1: Comparative V-ATPase Subunit Specificity

| Inhibitor | Target Subunit | Reference |

|---|---|---|

| PHY34 (Phyllanthusmin Analogue) | V0A2 | digitellinc.com |

| Bafilomycin | V0C | digitellinc.com |

The arylnaphthalene lignan (B3055560) structure of phyllanthusmins bears a resemblance to etoposide (B1684455), a well-established chemotherapeutic agent that functions as a DNA topoisomerase II (Topo II) inhibitor. aacrjournals.orgthieme-connect.com Based on this structural similarity, the most potent phyllanthusmin compounds were evaluated for their ability to inhibit Topo IIα. However, these investigations concluded that the cytotoxic effects of phyllanthusmins are not mediated by the inhibition of DNA topoisomerase IIα. nih.govacs.org This lack of activity against Topo IIα was a crucial finding, as it indicated a novel mechanism of action distinct from that of etoposide and other related lignans. aacrjournals.orgnih.govthieme-connect.com

Beyond direct enzyme inhibition, research has identified that phyllanthusmins interact with key proteins involved in cellular transport and apoptosis, further explaining their biological effects.

Through unbiased, systematic screening using chemoproteomic methods, the Cellular Apoptosis Susceptibility (CAS) protein, also known as Exportin-2 or CSE1L, was identified as a primary molecular target of the phyllanthusmin analogue PHY34. uic.eduresearchgate.netmdpi.com CSE1L is a crucial protein in the nucleocytoplasmic transport pathway, responsible for re-exporting importin-α from the nucleus to the cytoplasm for further rounds of protein import. uniprot.org The interaction between PHY34 and CAS/CSE1L was further validated using competition pulldown assays, confirming a direct engagement. nih.gov This interaction represents a novel therapeutic strategy, as there are currently no other inhibitors that specifically target CAS/CSE1L. uic.edu

The investigation into molecular targets revealed that PHY34 binds not only to CAS/CSE1L but also to other proteins within the nucleocytoplasmic transport machinery, including the importin KPNB1 (Importin-β1). nih.gov Despite this interaction, the functional activity of PHY34 is markedly different from that of known inhibitors of this pathway. uic.edunih.gov For instance, its mechanism and potency are distinct from importazole, a KPNB1 inhibitor, and from selinexor (B610770) (KPT-330), an inhibitor of the primary nuclear exportin XPO1 . nih.gov This suggests that while this compound and its analogues engage with the nucleocytoplasmic transport system, they do so via a unique mechanism that is separate from the activities of previously developed inhibitors targeting this pathway. uic.edu

Table 2: Summary of Identified Protein Interactions for Phyllanthusmin Analogue (PHY34)

| Protein Target | Pathway | Nature of Interaction | Reference |

|---|---|---|---|

| V-ATPase (V0A2 subunit) | Autophagy / pH Regulation | Inhibition | digitellinc.commdpi.comnih.gov |

| DNA Topoisomerase IIα | DNA Replication/Repair | No significant inhibition | aacrjournals.orgnih.govnih.gov |

| CAS/CSE1L | Nucleocytoplasmic Transport | Binding/Inhibition | uic.edumdpi.comnih.gov |

| KPNB1 | Nucleocytoplasmic Transport | Binding | nih.gov |

| XPO1 | Nucleocytoplasmic Transport | Distinct activity from known inhibitors | uic.edunih.gov |

Identification of Cellular Apoptosis Susceptibility (CAS) Protein/CSE1L as a Target

Signaling Pathway Interventions (e.g., TLR-Mediated NF-κB Signaling, JAK-STATs)

The natural product Phyllanthusmin C has been shown to enhance the production of interferon-gamma (IFN-γ) in human Natural Killer (NK) cells. nih.govoup.com This effect is achieved through the upregulation of Toll-like receptor (TLR)-mediated NF-κB signaling. nih.govoup.com Mechanistic studies, including immunoblotting, chromatin immunoprecipitation (ChIP), and promoter-reporter luciferase assays, have revealed that derivatives of phyllanthusmin can induce the phosphorylation of both NF-κB and STAT3. ashpublications.org This phosphorylation leads to their increased binding to the IFN-γ promoter, a process dependent on the TLR1 and TLR3 signaling pathways, respectively. ashpublications.org

The induction of IFN-γ in human NK cells by these derivatives is significantly reduced when TLR1 or TLR3 are blocked with neutralizing antibodies, which nearly eliminates the activation of NF-κB and STAT3. ashpublications.org Similarly, inhibiting the NF-κB signaling pathway with a specific inhibitor or using lentivirus shRNA to knock down STAT3 also weakens the IFN-γ production induced by these phyllanthusmin derivatives. ashpublications.org This indicates that the immunostimulatory effects of certain phyllanthusmin compounds are mediated through the TLR1-NF-κB and TLR3-STAT3 signaling pathways. ashpublications.org While the broader JAK-STAT pathway is a known target for phytochemicals in cancer therapy, the specific interactions of this compound with the full spectrum of this pathway require further detailed investigation. nih.govdovepress.com

A synthetic disaccharide derivative of diphyllin, a related lignan, has also been shown to increase IFN-γ secretion by activating NK cells through TLR-mediated NF-κB and STAT3 signaling pathways. frontiersin.org Specifically, TLR1 was identified as being involved in the NF-κB signaling, while TLR3 was implicated in the STAT3 signaling cascade. frontiersin.org These findings highlight a potential avenue for anticancer drug discovery by modifying natural products to enhance the innate immune response. frontiersin.org

Investigation in Advanced In Vitro and Preclinical In Vivo Models

The cytotoxic activity of phyllanthusmin derivatives has been evaluated against a variety of human cancer cell lines. Phyllanthusmin D, for instance, demonstrated nanomolar potency against the human colon cancer cell line HT-29. nih.gov Synthetic analogues of phyllanthusmins, such as PHY34, have shown potent cytotoxicity in high-grade serous ovarian cancer (HGSOC) cell lines, including OVCAR3 and OVCAR8. nih.govnih.gov The antiproliferative activity of these compounds has also been observed against various other human cancer cell lines. researchgate.net

Table 1: Cell Line Susceptibility to Phyllanthusmin Derivatives

| Cell Line | Cancer Type | Compound | Observed Effect | Reference |

|---|---|---|---|---|

| HT-29 | Colon Cancer | Phyllanthusmin D | Nanomolar cytotoxic activity | nih.gov |

| HT-29 | Colon Cancer | PHY34 | Decreased cell survival in hollow fiber assay | nih.gov |

| OVCAR3 | Ovarian Cancer | PHY34 | Decreased cell viability | nih.gov |

| OVCAR8 | Ovarian Cancer | PHY34 | Significantly reduced cell viability | nih.gov |

The anticancer effects of phyllanthusmin derivatives have been characterized through various in vitro phenotypic assays. These compounds have been shown to significantly impair cell viability in cancer cell lines. researchgate.net

The colony formation assay , which assesses the ability of a single cell to proliferate into a colony, has demonstrated that treatment with related compounds can reduce the colony-forming capacity of cancer cells in a dose-dependent manner. researchgate.netnih.gov This indicates an inhibition of the cells' ability to undergo sustained proliferation. nih.gov

The cell scratch assay , a method to measure cell migration, has been utilized to evaluate the metastatic potential of cancer cells after treatment. researchgate.netcriver.com For related compounds, it has been observed that they can significantly restrict the metastasis of cancer cells by inhibiting their migration in vitro. researchgate.net

Furthermore, mechanistic studies have revealed that some anticancer compounds induce the accumulation of reactive oxygen species (ROS) and cause mitochondrial membrane depolarization, which are events that can trigger apoptosis. researchgate.net

The in vivo anticancer potential of phyllanthusmin derivatives has been investigated using preclinical models such as the hollow fiber assay and xenograft models. nih.govuic.edu The hollow fiber assay, an intermediate step between in vitro cell-based assays and traditional xenograft studies, allows for the evaluation of a compound's activity against human cancer cells grown in hollow fibers implanted in mice. iiarjournals.orgresearchgate.net

Phyllanthusmin D was found to be active in the hollow fiber assay using HT-29 cells. iiarjournals.org Similarly, a synthetic analogue, PHY34, significantly inhibited the growth of cancer cell lines, including HT-29 and OVCAR8, in the hollow fiber model. nih.govuic.edu

In addition to the hollow fiber assay, the efficacy of phyllanthusmin derivatives has been demonstrated in xenograft models . In a xenograft model of ovarian cancer, PHY34 was shown to be potent and significantly reduced the tumor burden. nih.govresearchgate.netuic.eduosu.edu Specifically, in an intraperitoneal xenograft model using OVCAR8 cells, administration of PHY34 led to a reduction in ovarian tumor burden. nih.gov These in vivo studies provide crucial evidence of the antitumor efficacy of this class of compounds. nih.govuic.edu

Advanced Analytical Methodologies for Phyllanthusmin a Research

High-Resolution Chromatographic Techniques for Complex Mixture Analysis

Chromatographic techniques are fundamental in the analysis of Phyllanthusmin A, enabling its separation from the complex chemical milieu of Phyllanthus species extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful tool for the comprehensive analysis of metabolites in plant extracts. nih.govnih.govthermofisher.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. thermofisher.commdpi.com In the context of this compound research, LC-MS is instrumental in metabolite profiling, which involves the identification and quantification of a wide range of compounds within a biological sample. nih.govthermofisher.com

Researchers utilize LC-MS to create a chemical fingerprint of Phyllanthus extracts, allowing for the identification of this compound and other related lignans (B1203133). nih.govmdpi.com This method is particularly advantageous due to its ability to handle complex samples and provide detailed structural information based on mass-to-charge ratios and fragmentation patterns. nih.govthermofisher.com For instance, LC-MS-based analysis has been successfully employed to identify plausible active compounds, including this compound, by correlating chemical composition data with bioactivity assays. nih.gov The integration of LC-MS data with bioactivity datasets has proven to be an effective strategy for pinpointing compounds with specific biological activities, such as antiproliferative effects. nih.gov

The process often involves reversed-phase liquid chromatography for separating non-polar to moderately polar metabolites, coupled with high-resolution mass spectrometry (HRMS) systems like Quadrupole Time-of-Flight (QTOF) to achieve accurate mass measurements, which aids in the determination of elemental compositions. nih.govthermofisher.comresearchgate.net

Quality Control and Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the quality control and purity assessment of this compound. chromatographyonline.com A validated HPLC method allows for the quantitative determination of this compound in plant material and isolated samples, ensuring consistency and quality. chromatographyonline.comresearchgate.net

The development of an HPLC method typically involves optimizing various parameters to achieve good separation and peak shape. chromatographyonline.com These parameters include the choice of the stationary phase (column), the mobile phase composition, flow rate, and detector wavelength. chromatographyonline.com For lignans like this compound, a common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. chromatographyonline.com UV detection is frequently employed, with the wavelength set to an absorbance maximum for the compound of interest to ensure high sensitivity. chromatographyonline.com

Once isolated, the purity of this compound is confirmed using HPLC, often aiming for a purity of 95% or higher for use in biological assays and further research. chromatographyonline.com The precision and accuracy of the HPLC method are validated to ensure reliable quantification. researchgate.net

Table 1: HPLC Parameters for Lignan (B3055560) Analysis

| Parameter | Condition | Reference |

| Column | C18 | chromatographyonline.com |

| Mobile Phase | Acetonitrile-water gradient | chromatographyonline.com |

| Flow Rate | 1.0 mL/min | chromatographyonline.com |

| Detection | UV at 230 nm | chromatographyonline.com |

| Column Temperature | 30 °C | chromatographyonline.com |

Spectroscopic Techniques for Elucidation of Molecular Interactions

Spectroscopic methods are critical for determining the chemical structure of this compound and for studying its interactions with biological macromolecules. google.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to this process. nih.govgoogle.comresearchgate.net

Comprehensive NMR analysis, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structure elucidation. nih.gov High-resolution mass spectrometry (HRMS) complements NMR data by providing the exact molecular formula. nih.gov

These spectroscopic techniques are not only used for initial characterization but also to understand how this compound interacts with its molecular targets. google.com For example, molecular modeling techniques, which often rely on structural data from NMR or X-ray crystallography, can predict and characterize the interactions between this compound and proteins. google.com

Bioanalytical Approaches for Compound Detection in Research Matrices

The detection and quantification of this compound and its metabolites in complex biological matrices such as plasma, tissues, and cells are essential for preclinical development and understanding its pharmacokinetic properties. nih.govuic.eduscirp.org Bioanalytical methods, predominantly based on LC-MS/MS, are developed and validated for this purpose. nih.govscirp.org

These methods need to be highly sensitive and selective to measure the low concentrations of the compound typically found in biological samples. nih.gov An unbiased approach combining photoaffinity labeling, pulldown assays, and mass spectrometry has been used to identify the molecular targets of Phyllanthusmin derivatives. uic.edu This involves using a modified version of the compound that can be cross-linked to its binding partners, which are then identified by mass spectrometry. uic.edu

For in vivo studies, a robust LC-MS/MS method is necessary to quantify the compound's concentration over time in plasma, which is crucial for determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). nih.gov

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities and Associated Mechanisms

Phyllanthusmins belong to the arylnaphthalene subclass of lignans (B1203133), a group of compounds historically noted for a wide spectrum of biological activities, including anticancer, antiviral, and insecticidal properties. digitellinc.com While the anticancer effects of phyllanthusmins, particularly their role as V-ATPase inhibitors and inducers of late-stage autophagy, have been a primary focus, their full biological potential remains largely untapped. digitellinc.comnih.gov

Future research should systematically explore other potential bioactivities.

Antiviral and Immunomodulatory Potential: Lignans from the Phyllanthus genus have been associated with antiviral effects, and some arylnaphthalene lignans have shown inhibitory activity against HIV-1 reverse transcriptase. core.ac.ukresearchgate.net Furthermore, derivatives of Phyllanthusmin have been suggested to have potential as immunostimulants. osu.edu Future studies could investigate the efficacy of Phyllanthusmin A against a panel of viruses and explore its mechanisms for modulating immune cell functions, such as its effect on natural killer (NK) cell IFN-gamma production, a property seen in other diphyllin (B1215706) derivatives. frontiersin.org

Broader Anticancer Spectrum: The mechanism of V-ATPase inhibition affects fundamental cellular processes like lysosomal acidification, which is crucial not only for autophagy but also for other pathways vital to cancer cell survival. nih.govaacrjournals.org Research could extend the investigation to a wider range of cancer types, particularly those known to be reliant on autophagic processes for survival and chemoresistance. aacrjournals.orgaacrjournals.org

Insecticidal Properties: The historical attribution of insecticidal properties to this class of lignans warrants further investigation. digitellinc.com Modern mechanistic studies could identify the specific pathways targeted by this compound in insects, potentially leading to the development of new bio-pesticides.

A critical aspect of this research will be to elucidate the underlying mechanisms. The known target, V-ATPase, is a multi-subunit protein, and understanding how this compound and its analogues interact with different subunits could explain a diversity of effects. digitellinc.com For instance, the analogue PHY-34 is thought to inhibit V-ATPase at the V0A2 subunit. digitellinc.com Unbiased proteomic approaches have also identified other potential targets, such as the cellular apoptosis susceptibility (CAS) protein, also known as CSE1L, which is involved in nucleocytoplasmic transport. uic.edu Exploring these and other potential molecular targets will be crucial for mapping the full biological activity profile of this compound.

Development of Advanced Synthetic Strategies for Complex Analogues

The advancement of this compound from a lead compound to a viable research tool or therapeutic precursor depends heavily on chemical synthesis. Medicinal chemistry efforts have already produced potent analogues, such as PHY-34, which shows a 500-fold increase in potency against certain cancer cell lines compared to earlier compounds. digitellinc.comnih.gov However, challenges related to synthesis and poor aqueous solubility persist. thieme-connect.com

Future synthetic strategies should focus on:

Efficiency and Scalability: Developing more efficient and scalable total syntheses is paramount. Recent total syntheses of related compounds like Phyllanthusmin D provide a foundation to build upon. nih.govresearchgate.net Exploring novel catalytic methods, such as the silver(I)-catalyzed regioselective synthesis of α-naphthols, could streamline the construction of the core arylnaphthalene skeleton. researchgate.net

Structure-Activity Relationship (SAR) Expansion: A more extensive library of analogues is needed to deepen the understanding of SAR. nih.gov Advanced synthetic methods, including late-stage C-H functionalization, could enable the rapid diversification of the aromatic core, even though initial attempts with a phyllanthusmin derivative proved challenging. nsf.gov Systematic modifications to the diphyllin D ring, the lactone moiety, and the glycosidic portion are required to optimize potency, selectivity, and pharmacokinetic properties like solubility. digitellinc.comnih.gov

Creation of Complex and Probe Analogues: Synthesis of more complex analogues, potentially incorporating functionalities not found in nature, could unlock novel biological activities. nsf.gov Furthermore, the development of probe analogues, such as those suitable for photoaffinity labeling, will be instrumental in identifying and validating molecular targets, as was successfully done for the analogue PHY-34 to identify CSE1L. uic.edu

The table below summarizes the activity of several key phyllanthusmin compounds, illustrating the progress made through synthetic modifications.

| Compound | Description | Activity/Potency | Reference(s) |

| Phyllanthusmin D | Natural product isolated from P. poilanei | IC₅₀ = 170 nM against HT-29 colon cancer cells. digitellinc.comresearchgate.net Active in in vivo hollow fiber assay. researchgate.netiiarjournals.org | digitellinc.com, iiarjournals.org, researchgate.net |

| PHY-25 | Synthetic analogue | Cytotoxic in OVCAR3 cells at 1 µmol/L. aacrjournals.org | aacrjournals.org |

| PHY-30 | Synthetic analogue | Cytotoxic in OVCAR3 cells at 1 µmol/L. aacrjournals.org | aacrjournals.org |

| PHY-34 | Optimized synthetic analogue | IC₅₀ = 4.2 nM (OVCAR3), 4.0 nM (OVCAR8). digitellinc.com Cytotoxic in OVCAR3 at 100 nmol/L. aacrjournals.org Significantly reduced tumor burden in an in vivo ovarian cancer xenograft model. nih.govuic.edu | digitellinc.com, nih.gov, aacrjournals.org, uic.edu |

Integration of Omics Data for Systems-Level Understanding of Action

To move beyond a single-target or single-pathway understanding of this compound, the integration of "omics" technologies is essential. These approaches provide a global view of the cellular response to a compound, revealing complex interactions and downstream effects that inform on-target and off-target activities. mdpi.com

Future research should incorporate:

Proteomics: Unbiased proteomics, using techniques like photoaffinity labeling followed by mass spectrometry, has already proven successful in identifying CSE1L as a principal target of the analogue PHY-34. uic.edu This approach should be applied to this compound itself to confirm its targets and identify potential differences in protein binding profiles compared to its synthetic derivatives.

Transcriptomics and Genomics: Genome-wide gene expression analysis can reveal which genes and signaling pathways are modulated by this compound treatment. iiarjournals.org This can help to build a comprehensive picture of its mechanism, for instance, by confirming the downstream effects of V-ATPase inhibition or identifying novel pathways involved in its cytotoxic or other biological effects. Comparing the gene expression signature of this compound to those of known drugs can also help predict its mechanism of action. iiarjournals.org

Metabolomics: As V-ATPase inhibition and disruption of lysosomal function can profoundly impact cellular metabolism, metabolomic profiling is a crucial next step. researchgate.net This would allow researchers to quantify changes in key metabolites and metabolic pathways, providing a functional readout of the cellular state after treatment and potentially identifying biomarkers of response. researchgate.net

Integrating these multi-omics datasets will provide a systems-level understanding of how this compound functions, bridging the gap between molecular target engagement and the ultimate physiological outcome. mdpi.comresearchgate.net

Design of Targeted Delivery Systems for In Vitro and In Vivo Research Models

A significant hurdle in the preclinical development of many natural products, including the phyllanthusmins, is their limited aqueous solubility and bioavailability. osu.eduthieme-connect.com While the synthesis of more soluble analogues is one viable strategy, the development of advanced, targeted delivery systems offers a parallel and potentially synergistic approach to improve the utility of this compound in research models. digitellinc.com

Future research in this area should focus on:

Nanoparticle Formulation: Encapsulating this compound into nanoparticle-based carriers, such as liposomes or biodegradable polymers, can enhance its solubility, protect it from premature degradation, and modify its pharmacokinetic profile. mdpi.com These formulations are critical for enabling consistent and reproducible results in both in vitro and in vivo experiments.

Targeted Delivery: To increase efficacy and minimize potential off-target effects in complex in vivo models, nanoparticles can be engineered for targeted delivery. This can be achieved by decorating the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to receptors specifically overexpressed on target cells, such as cancer cells. mdpi.com

Stimuli-Responsive Systems: Advanced delivery systems could be designed to release their payload in response to specific stimuli within the target microenvironment. For example, a nanoparticle could be engineered to release this compound in the acidic environment characteristic of tumors or lysosomes, which would be particularly relevant given its V-ATPase-inhibiting mechanism. acs.org

The development of such delivery systems is essential for translating the potent in vitro activity of this compound into reliable efficacy in animal models of disease, a critical step in validating its potential as a pharmacological tool or therapeutic lead. uic.eduiiarjournals.org

Q & A

Q. What are the key structural features of Phyllanthusmin A that influence its antiproliferative activity?

The antiproliferative activity of this compound derivatives is strongly influenced by the C-ring lactone moiety and glycosylation patterns. Modifications to the lactone carbonyl group or cleavage of the lactone ring significantly reduce activity, as observed in HT-29 and OVCAR3 cell line assays . Glycosylation, particularly with arabinose or xylose units, enhances activity compared to non-glycosylated analogs, with acetylation of hydroxyl groups further improving potency .

Q. What standardized assays are used to evaluate the antiproliferative effects of this compound analogs?

Researchers employ the Sulforhodamine B (SRB) assay for cytotoxicity screening in HT-29 colon cancer cells and OVCAR3 ovarian cancer cells, with dose-response curves generated using GraphPad Prism to calculate IC50 values . For leukemia models (e.g., K562 and K/VP.5 cells), the MTS-based CellTiter 96® AQueous One Solution assay is used to measure metabolic activity after 72-hour exposure .

Q. How are this compound derivatives synthesized and purified for structure-activity relationship (SAR) studies?

Synthesis follows Charlton's method for dimeric arylnaphthalene lignans, utilizing iterative glycosylation and lactonization steps. Key steps include:

- Selective protection/deprotection of hydroxyl groups to install arabinose or xylose units .

- Chromatographic purification (e.g., silica gel, HPLC) to isolate analogs with >95% purity . Reaction yields are optimized by controlling solvent polarity (e.g., THF/water mixtures) and temperature gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzymatic inhibition data and cellular antiproliferative activity?

Example: Phyllanthusmin analogs 6a and 7c show potent antiproliferative effects in K562 cells but fail to inhibit DNA topoisomerase IIα in plasmid relaxation assays . To address this:

- Perform RNA sequencing to identify alternative targets (e.g., tubulin polymerization, kinase pathways).

- Use CRISPR-Cas9 knockout models to validate target engagement .

- Compare activity in isogenic cell lines (e.g., drug-sensitive vs. resistant K/VP.5 cells) to rule out off-target effects .

Q. What experimental designs are critical for establishing robust structure-activity relationships in glycosylated analogs?

- Systematic variation : Synthesize analogs with monosaccharides (e.g., glucose, galactose) vs. disaccharides (e.g., cellobiose) to assess steric effects .

- Functional group mapping : Compare acetylated, methylated, and free hydroxyl derivatives to determine hydrogen-bonding requirements .

- Computational modeling : Use molecular docking to predict glycosyl group interactions with putative targets (e.g., ATP-binding pockets) .

Q. How should researchers address batch-to-batch variability in phytochemical isolation of natural this compound?

- Standardize extraction protocols using HPLC-DAD to monitor lignan content (λ = 280 nm) .

- Implement orthogonal purification methods (e.g., countercurrent chromatography) to minimize co-eluting impurities .

- Validate biological activity across ≥3 independent isolations using cell-based assays with coefficient of variation (CV) <15% .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values, with goodness-of-fit metrics (R<sup>2</sup> >0.95). For comparative studies, apply ANOVA with post-hoc Tukey tests to assess significance (p <0.05) across analogs .

Q. How can researchers optimize in vivo pharmacokinetic studies for this compound derivatives?

- Conduct preliminary ADMET screening: Assess metabolic stability in liver microsomes and plasma protein binding .

- Use LC-MS/MS to quantify compound levels in plasma/tissues, with deuterated internal standards for accuracy .

- Monitor toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine) in rodent models .

Data Interpretation Guidelines

Q. What criteria define a meaningful SAR finding in this compound research?

A valid SAR requires:

Q. How should conflicting results between antiproliferative activity and enzymatic assays be reported?

Clearly distinguish between direct target inhibition and indirect mechanisms (e.g., metabolic disruption). Use phrasing such as: "While analog 6a did not inhibit DNA topoisomerase IIα in vitro, its potent cellular activity suggests engagement with alternative pathways, warranting further proteomic profiling" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.